
Miconazole Impurity B
描述
Miconazole Impurity B, also known as 1-[(2RS)-2-[[(4-chlorophenyl)methyl]oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole, is a chemical compound that is structurally related to the antifungal agent miconazole. It is one of the impurities that can be found during the synthesis and production of miconazole. This compound is of interest in pharmaceutical research and quality control to ensure the purity and efficacy of miconazole-based medications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Miconazole Impurity B involves the reaction of 2,4-dichlorobenzyl chloride with 1H-imidazole in the presence of a base, such as sodium hydroxide, to form the intermediate compound. This intermediate is then reacted with 4-chlorobenzyl alcohol under specific conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize the formation of other impurities. High-performance liquid chromatography (HPLC) is commonly used to monitor the purity of the final product .
化学反应分析
Types of Reactions
Miconazole Impurity B undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
Miconazole Impurity B is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry to ensure the purity of miconazole formulations.
Biology: Studying the biological activity and potential toxicity of impurities in pharmaceutical compounds.
Medicine: Quality control in the production of antifungal medications to ensure patient safety.
Industry: Monitoring and controlling the synthesis of miconazole to meet regulatory standards.
作用机制
The mechanism of action of Miconazole Impurity B is not as well-studied as that of miconazole itself. it is believed to interact with similar molecular targets, such as the inhibition of fungal cytochrome P450 14α-lanosterol demethylase. This inhibition disrupts the synthesis of ergosterol, a critical component of fungal cell membranes, leading to increased membrane permeability and cell death .
相似化合物的比较
Miconazole Impurity B can be compared with other similar compounds, such as:
Miconazole: The parent compound, used as an antifungal agent.
Econazole: Another imidazole derivative with similar antifungal properties.
Ketoconazole: A related compound with a broader spectrum of antifungal activity.
Clotrimazole: Another imidazole antifungal agent used in various formulations.
Uniqueness
This compound is unique in its specific structural modifications, which can influence its chemical reactivity and biological activity. Its presence as an impurity in miconazole formulations necessitates careful monitoring to ensure the safety and efficacy of the final pharmaceutical product .
属性
IUPAC Name |
1-[2-[(3-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O/c19-14-3-1-2-13(8-14)11-24-18(10-23-7-6-22-12-23)16-5-4-15(20)9-17(16)21/h1-9,12,18H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHJMCHVLKBRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




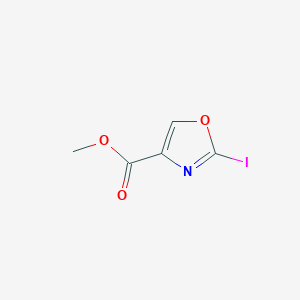
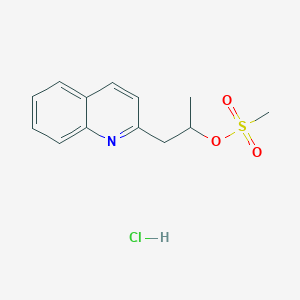
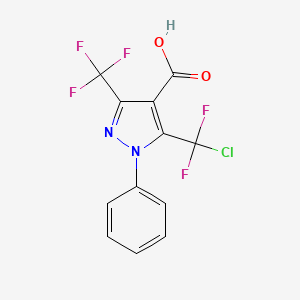
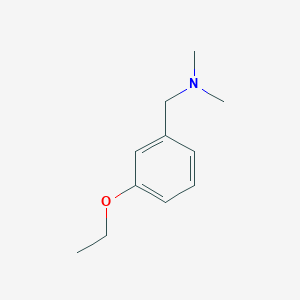

![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B1432205.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride](/img/structure/B1432207.png)
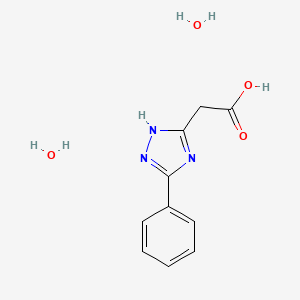

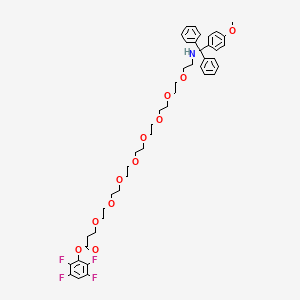
![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride](/img/structure/B1432212.png)

